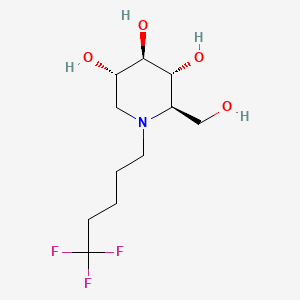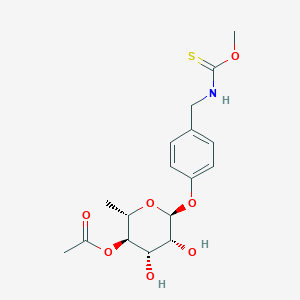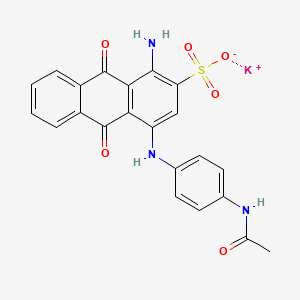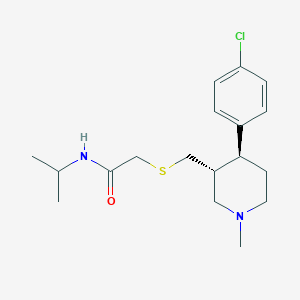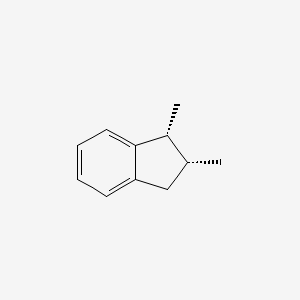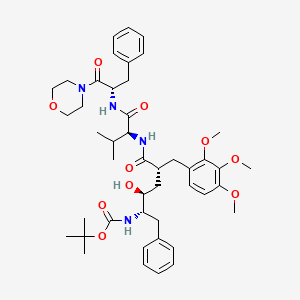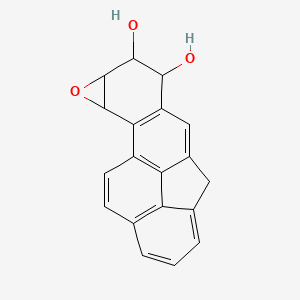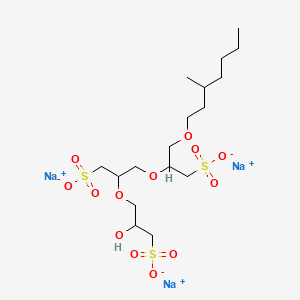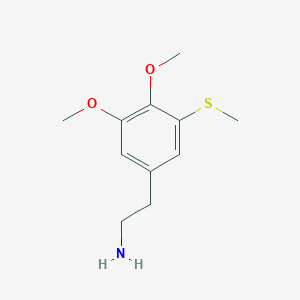
Tetraacetyl-thymol-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraacetyl-thymol-beta-D-glucoside is a synthetic derivative of thymol, a natural monoterpenoid phenol derived primarily from thyme (Thymus vulgaris) and other plants in the Lamiaceae family. This compound is known for its enhanced hydrophilic properties compared to thymol, making it more suitable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyl-thymol-beta-D-glucoside typically involves the acetylation of thymol-beta-D-glucoside. The process begins with the peracetylation of glucose using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. This results in the formation of 2,3,4,6-tetraacetyl-alpha-D-glucopyranosyl bromide, which is then reacted with thymol to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of acetic anhydride and acetic acid as solvents and acetylating agents is common due to their efficiency and reusability .
Análisis De Reacciones Químicas
Types of Reactions
Tetraacetyl-thymol-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its original thymol-beta-D-glucoside form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thymol-beta-D-glucoside.
Substitution: Various substituted glucosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetraacetyl-thymol-beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other glucosides and derivatives.
Biology: Studied for its potential prebiotic effects and ability to modulate gut microbiota.
Medicine: Investigated for its anticancer properties, particularly in colorectal cancer cells.
Industry: Utilized in the formulation of antimicrobial agents and preservatives.
Mecanismo De Acción
The mechanism of action of tetraacetyl-thymol-beta-D-glucoside involves its hydrolysis by microbial beta-glycosidase in the gut, releasing thymol. Thymol then exerts its effects by modulating various signaling pathways, including the phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK) pathways . These pathways are involved in processes such as apoptosis, cell cycle arrest, and inhibition of metastasis.
Comparación Con Compuestos Similares
Similar Compounds
Thymol-beta-D-glucoside: The non-acetylated form of tetraacetyl-thymol-beta-D-glucoside.
Acetic acid thymol ester: Another thymol derivative with enhanced hydrophilic properties.
Carvacrol: A monoterpenoid phenol similar to thymol, known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its enhanced hydrophilic properties, making it more suitable for applications where increased solubility is required. Its ability to be hydrolyzed by microbial enzymes in the gut also makes it a promising candidate for targeted delivery of thymol in the lower gastrointestinal tract .
Propiedades
Fórmula molecular |
C24H32O10 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1 |
Clave InChI |
ZFXQDMCMNZYJHB-GNADVCDUSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


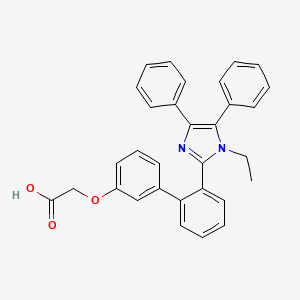

![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
